[cis-3-Fluorocyclopentyl]methanamine
Description
[cis-3-Fluorocyclopentyl]methanamine is a fluorinated cyclopentyl derivative of methanamine, characterized by a fluorine atom in the cis configuration at the 3-position of the cyclopentane ring.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
[(1R,3S)-3-fluorocyclopentyl]methanamine |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2/t5-,6+/m1/s1 |
InChI Key |
ZBFGGIJQWMXVBW-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)F |
Canonical SMILES |
C1CC(CC1CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-fluorocyclopentyl]methanamine typically involves the following steps:
Fluorination of Cyclopentane: The initial step involves the selective fluorination of cyclopentane to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production of [cis-3-fluorocyclopentyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[cis-3-Fluorocyclopentyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI), Potassium hydroxide (KOH)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Halogenated derivatives, Hydroxylated derivatives
Scientific Research Applications
[cis-3-Fluorocyclopentyl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [cis-3-fluorocyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
The comparative analysis focuses on structurally related methanamine derivatives, leveraging available experimental and computational data.
Structural and Physicochemical Properties
Key Observations :
- Collision Cross Section (CCS) : The cyclopentyl-(3-fluorophenyl) derivative exhibits a CCS of 145.0 Ų for [M+H]+ ions, suggesting a compact conformation despite the bulky fluorophenyl group. In contrast, [cis-3-Fluorocyclopentyl]methanamine likely has a smaller CCS due to the absence of the aromatic substituent, though direct data is unavailable .
- Solubility: Methanamine derivatives with polar substituents (e.g., fluorine) show enhanced solubility in aprotic solvents like N,N-dimethylformamide (DMF) compared to non-fluorinated analogs . For [cis-3-Fluorocyclopentyl]methanamine, the cis-fluorine may improve aqueous solubility relative to trans isomers.
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